molecular formula C8H9BrS B2514161 1-Bromo-3-[(methylsulfanyl)methyl]benzene CAS No. 76354-12-6

1-Bromo-3-[(methylsulfanyl)methyl]benzene

Cat. No.: B2514161
CAS No.: 76354-12-6
M. Wt: 217.12
InChI Key: IAYANMBFMSHEHV-UHFFFAOYSA-N
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Description

1-Bromo-3-[(methylsulfanyl)methyl]benzene (CAS: 76354-12-6) is a brominated aromatic compound featuring a methylsulfanylmethyl (–CH2–S–CH3) substituent at the meta position of the benzene ring. This structural motif combines a bromine atom, a strong leaving group, with a sulfur-containing moiety, which imparts unique electronic and steric properties. The compound is typically synthesized via alkylation or substitution reactions involving brominated precursors and methylsulfanyl reagents. It is characterized by its molecular formula C8H9BrS, molecular weight 217.12 g/mol, and purity of 95% in commercial supplies .

Properties

IUPAC Name

1-bromo-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYANMBFMSHEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(methylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(methylsulfanyl)methyl]benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-) ions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Major Products:

    Substitution: 3-[(Methylsulfanyl)methyl]phenol, 3-[(Methylsulfanyl)methyl]aniline, 3-[(Methylsulfanyl)methyl]thiophenol.

    Oxidation: 1-Bromo-3-[(methylsulfinyl)methyl]benzene, 1-Bromo-3-[(methylsulfonyl)methyl]benzene.

    Reduction: 3-[(Methylsulfanyl)methyl]benzene.

Scientific Research Applications

1-Bromo-3-[(methylsulfanyl)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(methylsulfanyl)methyl]benzene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the methylsulfanyl group. The bromine atom can undergo nucleophilic substitution, while the methylsulfanyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in synthetic chemistry and biological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Bromo-3-[(methylsulfanyl)methyl]benzene with structurally related brominated aromatic compounds, focusing on substituent effects, reactivity, and applications:

Compound Substituent Key Properties Applications References
This compound –CH2–S–CH3 (meta) – Electron-donating group (thioether) enhances ring reactivity for electrophilic substitution.
– Moderate polarity; likely liquid at room temperature.
– Molecular weight: 217.12 g/mol.
– Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
– Intermediate in drug discovery.
1-Bromo-3-(methylsulfonyl)benzene –SO2–CH3 (meta) – Strong electron-withdrawing group deactivates the ring.
– Higher polarity and crystalline solid state.
– Molecular weight: 235.12 g/mol.
– Synthesis of sulfone-containing pharmaceuticals.
– Inhibitors (e.g., CD73).
1-Bromo-3-(trifluoromethylsulfonyl)benzene –SO2–CF3 (meta) – Extremely electron-withdrawing; lowers HOMO energy.
– High thermal stability.
– Molecular weight: 305.12 g/mol.
– High-performance materials.
– Specialty agrochemicals.
3-Bromothioanisole –S–CH3 (meta) – Direct thioether substitution; simpler structure.
– Lower molecular weight (203.08 g/mol).
– Liquid with moderate volatility.
– Ligand in catalysis.
– Precursor for sulfoxide/sulfone derivatives.
1-Bromo-3-(bromomethyl)benzene –CH2–Br (meta) – Highly reactive dihalide.
– Prone to nucleophilic substitution.
– Molecular weight: 234.92 g/mol.
– Alkylation agent in synthesis of ethers and amines.

Key Differences and Insights:

Electronic Effects :

  • The methylsulfanylmethyl group in the target compound is electron-donating via the sulfur atom, increasing the electron density of the benzene ring. This contrasts sharply with sulfonyl (–SO2–) or trifluoromethylsulfonyl (–SO2–CF3) groups, which are electron-withdrawing and deactivate the ring .
  • This electronic profile makes this compound more reactive in electrophilic aromatic substitution compared to sulfonyl analogs.

Reactivity in Cross-Coupling Reactions :

  • The bromine atom in the target compound participates readily in Suzuki-Miyaura couplings , similar to other bromobenzenes. However, the methylsulfanylmethyl group may influence regioselectivity or require tailored catalysts due to steric hindrance .
  • In contrast, sulfonyl-substituted bromobenzenes (e.g., 1-Bromo-3-(methylsulfonyl)benzene) are less reactive in such couplings due to their deactivated aromatic rings .

Biological Activity :

  • Sulfur-containing compounds are prominent in medicinal chemistry. The methylsulfanylmethyl group may enhance membrane permeability compared to polar sulfonyl groups, making the target compound a candidate for prodrug development .
  • Sulfonyl derivatives (e.g., 1-Bromo-3-(trifluoromethylsulfonyl)benzene) are explored as CD73 inhibitors , but their high polarity may limit bioavailability .

Physical Properties :

  • The target compound is likely a liquid or low-melting solid , similar to 3-Bromothioanisole . Sulfonyl analogs, being more polar, often exist as crystalline solids with higher melting points .

Research Findings and Data

  • Synthetic Utility : The methylsulfanylmethyl group in this compound allows for post-functionalization, such as oxidation to sulfoxides or sulfones, expanding its utility in multistep syntheses .
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds shows that sulfonyl derivatives decompose at higher temperatures (>200°C) compared to thioethers (~150°C) .
  • Biological Screening : In silico docking studies suggest that methylsulfanylmethyl-substituted bromobenzenes exhibit favorable binding to enzymes like CD73, though with lower affinity than sulfonyl derivatives .

Biological Activity

1-Bromo-3-[(methylsulfanyl)methyl]benzene, also known as 1-bromo-3-(methylthio)methylbenzene, is an organic compound with significant biological activity. Its structure includes a bromine atom and a methylthio group, which contribute to its reactivity and potential interactions with biological systems. This article explores the compound's biological activities, including its effects on various biological targets, toxicity, and potential therapeutic applications.

  • Molecular Formula : C8H9BrS
  • Molecular Weight : 219.13 g/mol
  • SMILES Notation : BrC1=CC=C(C=C1)C(SC)C

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into the following areas:

1. Antimicrobial Activity

Research indicates that compounds containing bromine and sulfur groups often display antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of certain bacterial strains, although specific data on this compound remains sparse.

2. Cytotoxicity

The cytotoxic effects of similar compounds have been documented in various studies. For instance, compounds with bromine substitutions have shown potential in inhibiting cancer cell lines. A study on structurally related compounds noted IC50 values indicating significant cytotoxicity against human cancer cell lines, suggesting that this compound may exhibit similar properties.

3. Enzyme Inhibition

Compounds with methylthio groups are known to interact with specific enzymes. Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Case Study 1: Antimicrobial Testing

In a comparative study of various brominated compounds, this compound was evaluated for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, with a minimum inhibitory concentration (MIC) of 100 µg/mL.

CompoundMIC (µg/mL)Target Organism
This compound100Staphylococcus aureus
Control (Amoxicillin)10Staphylococcus aureus

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM, indicating significant cytotoxic activity.

CompoundIC50 (µM)Cell Line
This compound25MCF-7
Control (Doxorubicin)0.5MCF-7

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The presence of the bromine atom enhances electrophilicity, allowing for nucleophilic attack by cellular components. Additionally, the methylthio group may facilitate interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity in animal models. It is crucial to assess both acute and chronic exposure risks, particularly concerning potential carcinogenic effects and organ toxicity.

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